N-[5-Methyl-2-oxo-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-3-yl]acetamide
N-[5-Methyl-2-oxo-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-3-yl]acetamide
Brand Name:
Vulcanchem
CAS No.:
1009292-04-9
VCID:
VC0368160
InChI:
InChI=1S/C19H20N2O3/c1-13-8-9-17-16(12-13)18(20-14(2)22)19(23)21(17)10-11-24-15-6-4-3-5-7-15/h3-9,12,18H,10-11H2,1-2H3,(H,20,22)
SMILES:
CC1=CC2=C(C=C1)N(C(=O)C2NC(=O)C)CCOC3=CC=CC=C3
Molecular Formula:
C19H20N2O3
Molecular Weight:
324.4g/mol
N-[5-Methyl-2-oxo-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-3-yl]acetamide
CAS No.: 1009292-04-9
Main Products
VCID: VC0368160
Molecular Formula: C19H20N2O3
Molecular Weight: 324.4g/mol
CAS No. | 1009292-04-9 |
---|---|
Product Name | N-[5-Methyl-2-oxo-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-3-yl]acetamide |
Molecular Formula | C19H20N2O3 |
Molecular Weight | 324.4g/mol |
IUPAC Name | N-[5-methyl-2-oxo-1-(2-phenoxyethyl)-3H-indol-3-yl]acetamide |
Standard InChI | InChI=1S/C19H20N2O3/c1-13-8-9-17-16(12-13)18(20-14(2)22)19(23)21(17)10-11-24-15-6-4-3-5-7-15/h3-9,12,18H,10-11H2,1-2H3,(H,20,22) |
Standard InChIKey | BJYOCOHRXCSGHK-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)N(C(=O)C2NC(=O)C)CCOC3=CC=CC=C3 |
Canonical SMILES | CC1=CC2=C(C=C1)N(C(=O)C2NC(=O)C)CCOC3=CC=CC=C3 |
PubChem Compound | 17530779 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume